molecular formula C12H16N2O2 B1438820 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride CAS No. 887445-06-9

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride

Cat. No.: B1438820
CAS No.: 887445-06-9
M. Wt: 220.27 g/mol
InChI Key: XYGYEAXXIYGCGG-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a pyridine ring attached to a piperidine ring, making it a valuable tool in various scientific studies.

Preparation Methods

The synthesis of 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of pyridine-4-carboxaldehyde with piperidine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions, making it valuable in drug discovery and development.

    Medicine: Research involving this compound includes its potential use in the treatment of various diseases, such as neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable tool in various scientific fields.

Properties

CAS No.

887445-06-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-2-1-7-14(9-11)8-10-3-5-13-6-4-10/h3-6,11H,1-2,7-9H2,(H,15,16)

InChI Key

XYGYEAXXIYGCGG-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O.Cl.Cl

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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